2-dibenzofuran-2-yloxy-N-(3-nitrophenyl)acetamide
CAS No.:
Cat. No.: VC14523478
Molecular Formula: C20H14N2O5
Molecular Weight: 362.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H14N2O5 |
|---|---|
| Molecular Weight | 362.3 g/mol |
| IUPAC Name | 2-dibenzofuran-2-yloxy-N-(3-nitrophenyl)acetamide |
| Standard InChI | InChI=1S/C20H14N2O5/c23-20(21-13-4-3-5-14(10-13)22(24)25)12-26-15-8-9-19-17(11-15)16-6-1-2-7-18(16)27-19/h1-11H,12H2,(H,21,23) |
| Standard InChI Key | MDKJBKIUQNIWAE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
2-Dibenzofuran-2-yloxy-N-(3-nitrophenyl)acetamide is a chemical compound with the CAS number 736147-07-2 and the molecular formula C20H14N2O5. This compound belongs to the class of acetamides and incorporates a dibenzofuran moiety, which is a bicyclic aromatic compound consisting of two fused benzene rings and a furan ring. The presence of a nitro group on the phenyl ring adds to its potential biological activity.
Synthesis
The synthesis of compounds like 2-dibenzofuran-2-yloxy-N-(3-nitrophenyl)acetamide typically involves a multi-step process. Although specific synthesis details for this compound are not readily available, similar compounds often involve reactions such as Williamson ether synthesis for forming the ether linkage and amidation reactions for attaching the acetamide group.
Biological Activity
While specific biological activity data for 2-dibenzofuran-2-yloxy-N-(3-nitrophenyl)acetamide are not detailed in the available literature, compounds with similar structures have shown potential in various biological activities:
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Antimicrobial Activity: Compounds with nitro and aromatic rings often exhibit antimicrobial properties due to their ability to interact with biological targets.
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Anticancer Activity: The presence of aromatic rings and nitro groups can contribute to potential anticancer effects by interfering with cellular processes.
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Antitubercular Activity: Similar phenoxy-acetamide derivatives have shown promise as antitubercular agents, suggesting that modifications to the aromatic ring could enhance activity against M. tuberculosis.
Spectroscopic Analysis
Spectroscopic analysis for similar compounds typically involves techniques such as:
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FT-IR: To identify functional groups like C=O, NH, and aromatic rings.
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1H NMR: To determine the structure and confirm the presence of specific hydrogen atoms.
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13C NMR: To further elucidate the carbon skeleton and functional groups.
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